(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound recognized for its potential applications in medicinal chemistry and pharmacology. This compound features a specific stereochemistry at the second carbon atom, which is crucial for its biological activity. The presence of a fluoro and methoxy substituent on the phenyl ring significantly influences its chemical properties, reactivity, and interaction with biological targets.
The compound can be synthesized from commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde. Its synthesis and characterization have been documented in various chemical literature, including patents and research articles focused on synthetic methodologies and biological evaluations.
This compound falls under the category of substituted phenylalkylamines, which are often studied for their pharmacological properties. The specific structural features of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine suggest potential relevance in drug development, particularly concerning receptor modulation and enzyme inhibition.
The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves several key steps:
The synthesis may require careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired enantiomer. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often employed to monitor the progress of reactions and assess purity.
The molecular structure of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine can be represented as follows:
The InChI Key for this compound is TTWJKCZDQUMIOP-MRVPVSSYSA-N. This data is critical for database searches and identification in chemical literature.
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine can undergo several types of chemical reactions:
These reactions require specific conditions to achieve optimal yields and selectivity. For example, oxidation reactions typically necessitate anhydrous conditions to prevent side reactions.
The mechanism of action for (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with biological targets:
Understanding these mechanisms is crucial for predicting the pharmacological effects of the compound and its potential therapeutic applications.
The physical properties of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine include:
Chemical properties include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to characterize these properties further.
(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has several scientific uses:
The (2R) enantiomer of 3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine exemplifies the critical importance of stereochemistry in medicinal agents. The chiral center at the C2 position creates two non-superimposable mirror images (enantiomers) with potentially divergent biological behaviors. In kinase inhibitor development, such as crizotinib, the (R)-enantiomer exhibited superior target affinity and pharmacokinetic properties compared to its (S)-counterpart due to optimized binding pocket interactions and reduced metabolic susceptibility [3]. This enantiomeric differentiation arises from the three-dimensional nature of biological targets—proteins, enzymes, and receptors possess chiral environments that discriminate between stereoisomers.
The branched aliphatic chain (2-methylpropan-1-amine) adjacent to the chiral center further enhances stereochemical influence on molecular conformation. This architecture restricts bond rotation, potentially stabilizing bioactive conformations. Enantiomeric purity assessment for such chiral amines employs advanced analytical techniques, including fluorescence-based high-throughput assays. These methods utilize dynamic self-assembly of chiral amines with formylphenylboronic acid and enantiopure diols (e.g., binaphthol derivatives), forming diastereomeric complexes with distinct fluorescence signatures. This enables precise enantiomeric excess (e.e.) determination with <1% error, critical for ensuring pharmacological reproducibility [2] [6].
Table 1: Enantioselectivity in Pharmacologically Active Chiral Amines
Compound | Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |
---|---|---|---|---|
Crizotinib | ALK/c-MET | IC₅₀ = 0.012 µM (Ki) | Reduced potency vs. (R) | [3] |
(R)-PG648 | Dopamine D3R | Kᵢ = 0.15 nM | Kᵢ = 2.3 nM (15-fold lower) | [4] |
(R)-BAK2-66 | Dopamine D3R | Kᵢ = 6.9 nM | Kᵢ = 110 nM (16-fold lower) | [4] |
X-ray crystallographic studies of analogous compounds (e.g., (S)-PG648) confirm absolute configuration retention during synthesis and correlate specific stereochemistry with receptor binding motifs [4]. For (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine, the (R)-configuration likely enables optimal vectorial positioning of the fluoromethoxy aromatic pharmacophore and amine group within target binding sites.
The 3-fluoro-4-methoxyphenyl moiety constitutes a strategically engineered aromatic pharmacophore influencing electronic distribution, metabolic stability, and target engagement. Fluorine’s strong electronegativity (χ = 3.98) induces substantial σ-withdrawing and π-donating effects, while the methoxy group contributes resonance donation (+R effect). This creates an asymmetric electron density profile across the ring, potentially enhancing interactions with polar residues in binding pockets through dipole moments and hydrogen bonding [5].
Metabolically, the meta-fluorine atom blocks cytochrome P450 (CYP)-mediated hydroxylation at C3 and C5 positions—common metabolic soft spots for phenyl rings. Simultaneously, the para-methoxy group undergoes O-demethylation to yield a catechol-like metabolite, which may exhibit altered pharmacologic activity or serve as a detoxification pathway. This functionalization balance is critical for modulating clearance rates. Compounds like 1-(3-fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride exploit similar substituent effects to maintain structural integrity during hepatic processing [5] [7].
Table 2: Electronic and Metabolic Effects of Aromatic Substituents
Substituent Position | Electronic Effect | Metabolic Consequence | Pharmacologic Impact |
---|---|---|---|
3-Fluoro (meta) | σ-withdrawal, weak +R | Blocks aromatic hydroxylation at C3/C5 | Enhanced metabolic stability |
4-Methoxy (para) | Strong +R resonance | O-Demethylation to phenolic metabolite | Altered activity/clearance pathway |
Comparative studies of fluorinated versus non-fluorinated analogs demonstrate fluorine’s role in improving blood-brain barrier permeability—a key consideration for neuroactive agents targeting central nervous system receptors. The fluorine atom’s small van der Waals radius (1.47 Å) allows isosteric replacement of hydrogen without steric perturbation while altering electronics and lipophilicity (Hansch π parameter: F = +0.14, H = 0) [5]. When coupled with the methoxy group’s hydrogen-bond acceptor capacity, this creates a pharmacophore optimized for both target affinity and pharmacokinetic behavior.
The 2-methylpropan-1-amine chain in (2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine represents a structural motif with significant advantages over linear or cyclic alternatives. The α-methyl branch introduces steric hindrance around the amine, potentially reducing metabolism via amine oxidase enzymes or N-dealkylation pathways. This contrasts with linear alkylamines (e.g., phentermine), which undergo rapid oxidative deamination [5].
Dopamine receptor antagonists illustrate the pharmacologic impact of chain branching and length. (R)-N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide ((R)-PG648) incorporates a four-atom linker with a β-hydroxyl group, achieving high D3R affinity (Kᵢ = 0.15 nM) and selectivity over D2R (>400-fold). Shortening this linker by one methylene unit drastically reduces potency, while fluorination at C3 modestly attenuates binding (Kᵢ = 6.9 nM for (R)-BAK2-66). The 2-methylpropan-1-amine chain in the subject compound may emulate optimal four-atom distance between aromatic and amine pharmacophores [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0